molecular formula C20H20N4O B12384281 PI5P4Kgamma-IN-1

PI5P4Kgamma-IN-1

Cat. No.: B12384281
M. Wt: 332.4 g/mol
InChI Key: VGFHPNRWHOQLEB-UHFFFAOYSA-N
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Description

PI5P4Kgamma-IN-1 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kgamma). This compound is used to study the function of PI5P4Kgamma, which is a member of the phosphatidylinositol 5-phosphate 4-kinases family. These kinases are involved in regulating cellular levels of phosphatidylinositol 5-phosphate, a lipid that plays a crucial role in various cellular processes, including membrane trafficking, cell signaling, and stress responses .

Preparation Methods

The synthesis of PI5P4Kgamma-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. the general approach involves the use of organic synthesis techniques to create the desired molecular structure with high specificity and purity .

Chemical Reactions Analysis

PI5P4Kgamma-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PI5P4Kgamma-IN-1 has several scientific research applications, including:

    Chemistry: It is used to study the biochemical pathways involving phosphatidylinositol 5-phosphate and its role in cellular processes.

    Biology: It helps in understanding the function of PI5P4Kgamma in different cell types and tissues.

    Medicine: It is used in research related to diseases such as cancer, where PI5P4Kgamma is implicated in cell signaling pathways that promote cell survival and proliferation.

Mechanism of Action

PI5P4Kgamma-IN-1 exerts its effects by selectively inhibiting the activity of PI5P4Kgamma. This inhibition occurs through a non-ATP-competitive, allosteric binding mode, which means that the compound binds to a site on the enzyme other than the ATP-binding site. This binding alters the enzyme’s conformation and reduces its activity. The molecular targets and pathways involved include the regulation of phosphatidylinositol 5-phosphate levels and the downstream signaling pathways that control various cellular functions .

Comparison with Similar Compounds

PI5P4Kgamma-IN-1 is unique in its selective inhibition of PI5P4Kgamma without affecting the alpha and beta isoforms of phosphatidylinositol 5-phosphate 4-kinases. Similar compounds include:

These compounds highlight the uniqueness of this compound in its selectivity and mechanism of action, making it a valuable tool for scientific research.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

16-(3,6-dihydro-2H-pyran-4-yl)-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine

InChI

InChI=1S/C20H20N4O/c21-20-22-11-14-2-1-3-17-18(19(14)24-20)15-10-13(4-5-16(15)23-17)12-6-8-25-9-7-12/h4-6,10-11,23H,1-3,7-9H2,(H2,21,22,24)

InChI Key

VGFHPNRWHOQLEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2C3=C(C1)NC4=C3C=C(C=C4)C5=CCOCC5)N

Origin of Product

United States

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